Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, is a ketone derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group at position 1 and a phenyl group at position 2. The benzodioxol moiety is a bicyclic structure formed by two oxygen atoms in a dioxane ring fused to a benzene ring, contributing to its electronic and steric properties. This compound is part of a broader class of aromatic ketones, often studied for their structural diversity and biological activities, such as serotonin-releasing effects or roles in organic synthesis .
Properties
CAS No. |
126266-77-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H12O3/c16-13(8-11-4-2-1-3-5-11)12-6-7-14-15(9-12)18-10-17-14/h1-7,9H,8,10H2 |
InChI Key |
GMPAXGVXZYFWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
The classical Friedel-Crafts acylation remains a foundational method for constructing the benzodioxol-phenylethanone framework. This two-step protocol involves initial formation of 5-acetyl-1,3-benzodioxole through aluminum chloride-catalyzed acylation of 1,3-benzodioxole with acetyl chloride. Subsequent coupling with bromobenzene under Kumada conditions (Mg, THF, 0°C to reflux) introduces the phenyl group at the α-position. While this method achieves moderate yields (55-65%), it suffers from regioselectivity challenges in the acylation step, often producing para-acylated byproducts that require chromatographic separation.
Critical parameters influencing reaction efficiency include:
- Catalyst loading : 1.2 equivalents AlCl₃ optimal for minimizing diacylation
- Temperature control : Maintaining -10°C during acetyl chloride addition prevents polysubstitution
- Solvent system : Dichloromethane outperforms nitrobenzene in reducing tar formation
Bromination/Nucleophilic Substitution Strategy
Patent NO153571B discloses a bromination-mediated route featuring 5-acetyl-2-methoxybenzamide as the starting material. Key steps involve:
- Bromination : Using HBr/AcOH at 25-80°C to generate α-bromo intermediate
- Nucleophilic displacement : Reaction with 3-(1,3-benzodioxol-5-yl)-1-methylpropylamine in THF/Et₃N
This method achieves 72% yield over three steps, with the bromination exhibiting remarkable chemoselectivity (>98% α-bromination). The propylamine coupling proceeds via an SN2 mechanism, confirmed by complete inversion of configuration in chiral analogs. However, the requirement for cryogenic conditions (-78°C) during amine addition increases operational complexity.
Quaternary Ammonium-Mediated α-Methylation
A breakthrough in selective alkylation was reported using PhMe₃NI/KOH in anisole at 130°C. This method converts 1-(1,3-benzodioxol-5-yl)-2-phenylethanone precursors to the target compound through:
Mechanistic pathway :
- Base-induced enolate formation
- Methyl transfer from quaternary ammonium salt
- Protonation yielding α-methylated product
Optimization studies revealed critical factors:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ammonium salt | PhMe₃NI | +32% vs Me₄NBr |
| Solvent | Anisole | 78% yield |
| Temperature | 130°C | <5% byproducts |
| Reaction time | 18 hr | 85% isolated |
This method's superiority lies in its avoidance of transition metals and excellent functional group tolerance, including ethers (3g-h), halides (3a,e,f,q), and esters (3v-w). Scale-up trials demonstrated consistent 85% yield at 1.4 mmol scale, validating industrial applicability.
Chiral Reduction/Ring-Closing Approaches
US6160133A discloses a stereoselective synthesis employing biocatalytic reduction. The sequence involves:
- Chiral reduction : Ketoreductase-mediated conversion of 3,4-methylenedioxyphenyl acetone to (S)-alcohol (98% ee)
- Pictet-Spengler cyclization : p-Nitrobenzaldehyde in TFA/CH₂Cl₂ forms benzopyran intermediate
- Oxidative cleavage : NaOH/DMSO/air system generates diketone precursor
- Hydrazone formation : Acetic hydrazide in refluxing toluene
- Ring closure : NaH-mediated intramolecular alkylation
This 7-step route achieves 41% overall yield with exceptional enantiocontrol (>99% ee). While more laborious than direct methods, it provides access to chiral analogs essential for pharmacological studies. The critical oxidation step requires precise control of DMSO concentration (15% v/v) to prevent overoxidation to carboxylic acids.
Comparative Methodological Analysis
A side-by-side evaluation reveals distinct advantages per application context:
Table 2: Method Comparison
| Method | Yield (%) | Purity | Scalability | Stereocontrol |
|---|---|---|---|---|
| Friedel-Crafts | 58 | 92 | Moderate | None |
| Bromination | 72 | 95 | Challenging | Moderate |
| α-Methylation | 85 | 99 | Excellent | None |
| Chiral reduction | 41 | 99.5 | Difficult | Excellent |
The quaternary ammonium method excels in batch production due to short reaction times (18 hr) and minimal purification needs. For enantioselective requirements, the biocatalytic route remains unparalleled despite lower yields. Emerging techniques like continuous flow bromination show promise for improving the NO153571B process's scalability.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of various materials and chemicals, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Halogenated Derivatives
- Molecular formula: C₉H₇FO₃ (MW: 190.15 g/mol) .
- Ethanone, 1-(1,3-Benzodioxol-5-yl)-2-(6-iodo-1,3-benzodioxol-5-yl)- (CAS 134454-83-4): Incorporates an iodine atom and a second benzodioxol ring, increasing molecular weight (C₁₆H₁₁O₅I, MW: 410.16 g/mol) and polarizability, which may influence binding affinity in receptor interactions .
Methoxy-Substituted Derivatives
- ETHANONE, 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl) (CAS 53970-04-0): The trimethoxyphenyl group introduces steric bulk and electron-donating effects. Molecular formula: C₁₈H₁₈O₆ (MW: 330.33 g/mol). This substitution is common in bioactive molecules due to enhanced solubility and receptor interactions .
Chalcone Analogues
- (2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one : An α,β-unsaturated ketone (chalcone) with a chlorine substituent. The conjugated system increases UV absorbance and reactivity, relevant in photochemical studies. Reported melting points and spectral data (e.g., IR, NMR) differentiate it from saturated ketones .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound (Not Specified) | C₁₅H₁₂O₃ | ~240.26 | N/A | Phenyl, benzodioxol |
| 53970-04-0 | C₁₈H₁₈O₆ | 330.33 | N/A | Trimethoxyphenyl |
| 287204-25-5 (Fluoro) | C₉H₇FO₃ | 190.15 | N/A | Enhanced lipophilicity |
| 134454-83-4 (Iodo) | C₁₆H₁₁O₅I | 410.16 | N/A | Iodo substitution |
| 39548-99-7 (Benzylated) | C₃₆H₃₀O₆ | 558.63 | 135–136 | High molecular weight, synthetic complexity |
Biological Activity
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- features a complex structure characterized by the presence of a benzodioxole moiety and a phenyl group. Its molecular formula is , which suggests potential interactions with various biological targets due to its electrophilic nature.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that ethanone derivatives can function as:
- Enzyme Inhibitors : By binding to active sites on enzymes, these compounds may inhibit their activity, affecting metabolic pathways.
- Receptor Modulators : The compound may alter receptor functions by interacting with binding sites, influencing signaling cascades within cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of ethanone derivatives. For instance:
- Cell Proliferation Inhibition : Research has shown that ethanone compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanistic Insights : The compound's interaction with cellular pathways such as the PI3K/Akt and MAPK pathways has been documented, suggesting a multifaceted approach to its anticancer effects .
Antimicrobial Activity
Ethanone derivatives have also been explored for their antimicrobial properties. Notable findings include:
- Bacterial Inhibition : Studies indicate that these compounds exhibit significant antibacterial activity against various strains, including resistant bacteria.
- Fungal Activity : Ethanone derivatives have demonstrated antifungal properties in vitro, suggesting their potential use in treating fungal infections .
Case Studies
- Anticancer Activity : A study conducted by Jasinski et al. (2008) reported that ethanone derivatives significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : A recent investigation showed that ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparative Analysis
To understand the unique properties of ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- | Benzodioxole moiety | Anticancer, Antimicrobial | |
| Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- | Chloro substituent | Anticancer | |
| Benzodioxole derivatives | Varies | Diverse structures | Various biological activities |
Q & A
Q. What statistical methods are recommended for analyzing biological assay reproducibility?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare triplicate data across treatment groups. For dose-response curves, apply nonlinear regression (e.g., Hill equation) in GraphPad Prism. Report IC values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
